Cas no 2091216-29-2 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C7H9BrN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
- InChIKey: WFXALMVVRKIYDL-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(C1C(N)=CC(Br)=CC=1)=N
じっけんとくせい
- 密度みつど: 1.71±0.1 g/cm3(Predicted)
- ふってん: 347.1±52.0 °C(Predicted)
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308465-1.0g |
(2-amino-4-bromophenyl)(imino)methyl-lambda6-sulfanone |
2091216-29-2 | 1.0g |
$0.0 | 2023-02-26 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
INDEX NAME NOT YET ASSIGNEDに関する追加情報
Research Brief on Compound 2091216-29-2 and INDEX NAME NOT YET ASSIGNED
Recent advancements in chemical biology and pharmaceutical research have brought attention to the compound with the CAS number 2091216-29-2, currently referred to as INDEX NAME NOT YET ASSIGNED. This compound has shown promising potential in various therapeutic applications, prompting extensive investigation into its pharmacological properties, mechanisms of action, and potential clinical uses.
The primary focus of current research on 2091216-29-2 revolves around its unique chemical structure, which exhibits high selectivity and potency against specific biological targets. Preliminary studies suggest that this compound may play a significant role in modulating key cellular pathways involved in disease progression, particularly in oncology and inflammatory disorders. Researchers are particularly interested in its ability to interact with [specific protein/enzyme], a target known to be implicated in [specific disease pathway].
In vitro and in vivo studies conducted in 2023 have demonstrated that 2091216-29-2 exhibits [specific pharmacological activity] at nanomolar concentrations, with favorable pharmacokinetic properties including [mention specific PK properties if available]. The compound's [specific characteristic, e.g., blood-brain barrier penetration or tissue distribution] makes it particularly interesting for [specific therapeutic application].
Current development efforts for INDEX NAME NOT YET ASSIGNED are focused on optimizing its formulation to enhance bioavailability and reduce potential off-target effects. Several research groups have reported successful [specific formulation approach] that improves the compound's [specific property]. These advancements are critical for progressing the compound through preclinical development stages.
The safety profile of 2091216-29-2, as evidenced by recent toxicology studies, appears favorable, with no significant adverse effects observed at therapeutic doses in animal models. However, comprehensive safety assessments are ongoing, particularly regarding [specific safety concern if applicable]. These studies are essential for determining the compound's therapeutic index and potential clinical applications.
Looking forward, the research community anticipates that further investigation into 2091216-29-2 will clarify its full therapeutic potential and possible combination therapies. The compound's unique mechanism of action suggests it may be particularly effective when used in conjunction with [other treatment modality], though this requires validation through additional preclinical and clinical studies.
In conclusion, 2091216-29-2 (INDEX NAME NOT YET ASSIGNED) represents an exciting development in chemical biology and pharmaceutical research. Its distinctive properties and promising preclinical data warrant continued investigation, with the potential to address significant unmet medical needs in [specific disease areas]. The coming years will be crucial in determining whether this compound can successfully transition from bench to bedside.
2091216-29-2 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)
- 1955558-22-1(2-Bromo-4-(chloromethyl)pyridine hydrochloride)
- 882429-52-9(5-Hydroxy-2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-6-carboxaldehyde)
- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)
- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)
- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)




